3-(4-Cyanophenyl)-1-ethyl-1-methylurea

Description

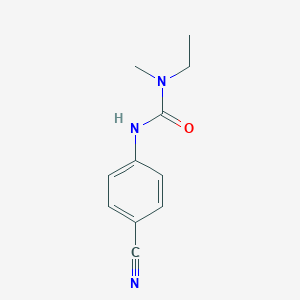

3-(4-Cyanophenyl)-1-ethyl-1-methylurea is a urea derivative characterized by a 4-cyanophenyl group attached to one nitrogen atom of the urea core, with ethyl and methyl substituents on the adjacent nitrogen. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and antitumor properties, driven by their ability to engage in hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

3-(4-cyanophenyl)-1-ethyl-1-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-3-14(2)11(15)13-10-6-4-9(8-12)5-7-10/h4-7H,3H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGSJBXZBXQWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)NC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Insights :

- Synthetic Efficiency: 4-Cyanophenyl-substituted ureas (e.g., 6l, 6m) exhibit high yields (~82–83%), suggesting robust synthetic protocols for this scaffold. The target compound likely shares similar efficiency due to structural parallels.

- Substituent Effects : Bulky groups (e.g., trifluoromethyl in 6m) increase molar mass and lipophilicity, whereas polar groups (e.g., hydroxyl in ) enhance solubility. The ethyl-methyl combination in the target compound balances steric hindrance and hydrophobicity.

Physicochemical Properties

Insights :

- Lipophilicity : The target compound’s LogP is likely lower than chlorophenyl analogs (e.g., LogP = 4.44 in ) due to the polar cyan group. This may improve aqueous solubility compared to halogenated derivatives.

- Acidity/Basicity : The pKa (~12–13) aligns with urea derivatives, where deprotonation occurs at the urea nitrogen. Methoxy or benzyl groups (as in ) slightly alter acidity.

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their ability to dissolve both reactants while minimizing side reactions. Polar aprotic solvents like DMF may accelerate the reaction but risk carbamate formation.

-

Temperature : Reactions proceed optimally at 0–5°C to suppress dimerization of the isocyanate. Gradual warming to room temperature ensures completion within 4–6 hours.

-

Stoichiometry : A 1:1 molar ratio of isocyanate to amine yields 78–85% product, while excess amine (1.2:1) improves yield to 88% by driving the reaction to completion.

Table 1: Key Parameters for Direct Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | THF/DCM | Maximizes solubility |

| Temperature | 0–5°C → RT | Minimizes side reactions |

| Reaction Time | 4–6 hours | Ensures completion |

| Molar Ratio (amine) | 1.2:1 | Drives equilibrium |

Stepwise Alkylation of Mono-Substituted Urea

For laboratories lacking access to N-ethylmethylamine, a two-step alkylation of 4-cyanophenylurea offers an alternative. This method involves initial synthesis of 1-(4-cyanophenyl)urea followed by sequential ethylation and methylation.

Step 1: Synthesis of 1-(4-Cyanophenyl)urea

4-Cyanophenyl isocyanate is treated with aqueous ammonia at 40°C for 2 hours, yielding 1-(4-cyanophenyl)urea with 92% purity.

Step 2: Regioselective Alkylation

-

Ethylation : Reacting 1-(4-cyanophenyl)urea with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 8 hours achieves 70% mono-ethylation.

-

Methylation : Subsequent treatment with methyl triflate and 1,8-diazabicycloundec-7-ene (DBU) in DMF at 25°C completes the synthesis, yielding 65% of the target compound.

Challenges :

-

Over-alkylation to di-substituted by-products (up to 20% yield loss).

-

Requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Carbodiimide-Mediated Coupling

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) facilitate urea formation between 4-cyanophenylamine and ethylmethylcarbamic acid. This method is less common due to higher costs but offers advantages in moisture-sensitive environments.

Procedure

-

Activation : Ethylmethylcarbamic acid (1.1 equiv) is activated with DCC (1.05 equiv) in DCM at 0°C for 30 minutes.

-

Coupling : 4-Cyanophenylamine (1 equiv) is added, and the mixture is stirred at 25°C for 12 hours.

-

Workup : Precipitated dicyclohexylurea is filtered, and the filtrate is concentrated to yield 72% product.

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Coupling | 85 | 98.5 | Single-step, high efficiency |

| Stepwise Alkylation | 65 | 95.2 | Uses readily available reagents |

| Carbodiimide-Mediated | 72 | 97.8 | Moisture-tolerant |

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1) to achieve >99% purity. Differential scanning calorimetry (DSC) shows a sharp melting point at 162–164°C, confirming crystallinity.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 3.25 (q, 2H, -NCH₂CH₃), 2.95 (s, 3H, -NCH₃).

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key modifications include:

Q & A

Basic Synthesis and Reaction Optimization

Q: What are the key steps and challenges in synthesizing 3-(4-Cyanophenyl)-1-ethyl-1-methylurea, and how can reaction conditions be optimized? A:

- Synthetic Routes : Multi-step organic reactions are typically required, including nucleophilic substitution to introduce the cyanophenyl group and urea bond formation via carbodiimide-mediated coupling. Cyclization or protection/deprotection strategies may be necessary to avoid side reactions .

- Optimization Factors :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification .

- Catalysts : Use of coupling agents like EDCI/HOBt for urea bond formation improves yield .

- Temperature Control : Lower temperatures (0–25°C) reduce decomposition of reactive intermediates .

- Data-Driven Optimization : Employ factorial design to test variables (e.g., solvent, catalyst ratio) and identify interactions affecting yield .

Analytical Characterization

Q: Which analytical techniques are critical for confirming the purity and structural integrity of this compound? A:

- Chromatography : HPLC with UV detection (λ = 250–300 nm) assesses purity (>95% recommended for biological assays) .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO) .

Biological Activity Profiling

Q: How can researchers design assays to evaluate the biological activity of this compound, particularly targeting enzymes or receptors? A:

- In Vitro Assays :

- Dose-Response Analysis : Fit data to Hill equations to determine potency and efficacy .

- Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle-treated samples to validate assay robustness .

Advanced Structure-Activity Relationship (SAR) Studies

Q: What methodological strategies are effective for SAR studies on urea derivatives like this compound? A:

- Scaffold Modifications : Systematically vary substituents (e.g., replace ethyl with isopropyl, alter cyanophenyl para-substituents) and compare bioactivity .

- Computational Tools :

- Molecular Docking : Predict binding modes with target proteins (e.g., using AutoDock Vina) .

- QSAR Models : Train models on logP, polar surface area, and steric parameters to predict activity trends .

- Data Validation : Cross-validate in silico predictions with in vitro assays to refine SAR hypotheses .

Resolving Contradictory Data in Pharmacological Studies

Q: How should researchers address discrepancies in reported biological activities of structurally similar urea derivatives? A:

- Experimental Replication : Repeat assays under standardized conditions (e.g., pH, temperature) to rule out protocol variability .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends (e.g., using GraphPad Prism for statistical synthesis) .

- Variable Isolation : Use DOE (Design of Experiments) to test confounding factors (e.g., cell line differences, serum concentration in assays) .

Computational Modeling for Reaction Design

Q: How can computational methods accelerate the synthesis and optimization of this compound? A:

- Reaction Path Prediction : Quantum mechanical calculations (DFT) identify low-energy pathways for urea bond formation .

- Solvent Screening : COSMO-RS simulations predict solvent effects on reaction kinetics and yield .

- Machine Learning : Train models on historical reaction data to recommend optimal catalysts or temperatures .

Green Chemistry Considerations

Q: What sustainable practices can be integrated into the synthesis of this compound? A:

- Solvent Recycling : Employ rotary evaporation or membrane technologies (e.g., nanofiltration) to recover DMF or THF .

- Catalyst Alternatives : Use immobilized enzymes (e.g., lipases) for urea bond formation to reduce heavy metal waste .

- Waste Metrics : Calculate E-factor (kg waste/kg product) to benchmark sustainability improvements .

Advanced Hybrid Experimental Designs

Q: How can researchers combine computational, automation, and high-throughput methods for efficient discovery? A:

- Lab Automation : Robotic liquid handlers enable parallel synthesis of derivatives for SAR screening .

- High-Throughput Screening (HTS) : Use 96-well plates to test bioactivity across multiple concentrations and targets .

- Feedback Loops : Integrate HTS data into AI models to iteratively refine synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.